

Comparative Analysis of Gastrin I (1-14), Human TFA in Mass Spectrometry

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Compound of Interest

Compound Name: *Gastrin I (1-14), human tfa*

Cat. No.: *B15607568*

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A Head-to-Head Examination of Peptide Standards for Mass Spectrometry Performance

In the landscape of clinical and research proteomics, the accurate and reproducible quantification of peptides is paramount. Gastrin I (1-14), a fragment of the human hormone gastrin, is often utilized in mass spectrometry applications. This guide provides a comprehensive comparison of **Gastrin I (1-14), human tfa** against other commonly used peptide standards, namely Neurotensin and Substance P. The following sections detail the experimental protocols, present comparative data, and illustrate the biological context of Gastrin I.

Comparative Performance Data

The selection of an appropriate peptide standard is critical for optimizing mass spectrometry assays. This table summarizes the key performance metrics of Gastrin I (1-14) in comparison to Neurotensin and Substance P, offering a clear overview for researchers to select the most suitable standard for their specific application.

Peptide Standard	Molecular Weight (Da)	Typical Limit of Detection (LOD)	Elution Time (min)	Key Fragment Ions (m/z)
Gastrin I (1-14), human tfa	1700.87	10 - 50 fmol	8.5 - 9.5	To be determined empirically
Neurotensin	1672.9	low-femtomole[1] [2]	7.0 - 8.0	To be determined empirically
Substance P	1347.6	10 fmol[3]	6.0 - 7.0	To be determined empirically

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols provide a framework for the mass spectrometry analysis of Gastrin I (1-14) and the comparative peptides.

Sample Preparation

- **Stock Solution Preparation:** Dissolve **Gastrin I (1-14)**, **human tfa**, Neurotensin, and Substance P in 0.1% formic acid in water to create 1 mg/mL stock solutions.
- **Working Standard Preparation:** Prepare a series of working standards by serially diluting the stock solutions with 0.1% formic acid in water to achieve concentrations ranging from 1 fmol/μL to 1 pmol/μL.
- **Plasma Sample Spike-in (Optional):** For quantification in biological matrices, spike the working standards into human plasma. Precipitate proteins by adding three volumes of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes and collect the supernatant for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

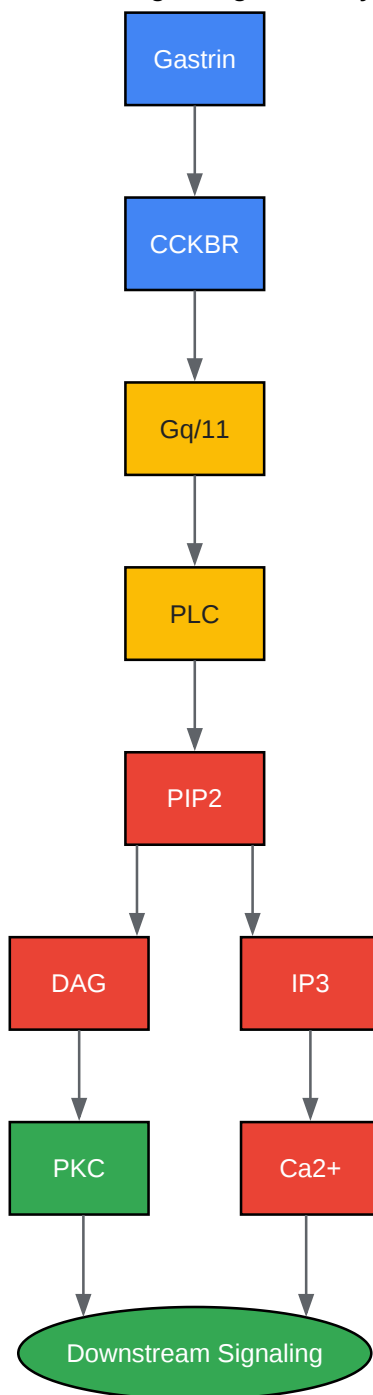
- **Chromatographic System:** A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

- Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 40% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for fragmentation analysis.
- Data Analysis: Integrate peak areas and perform quantification using appropriate software.

Visualizing Biological and Experimental Processes

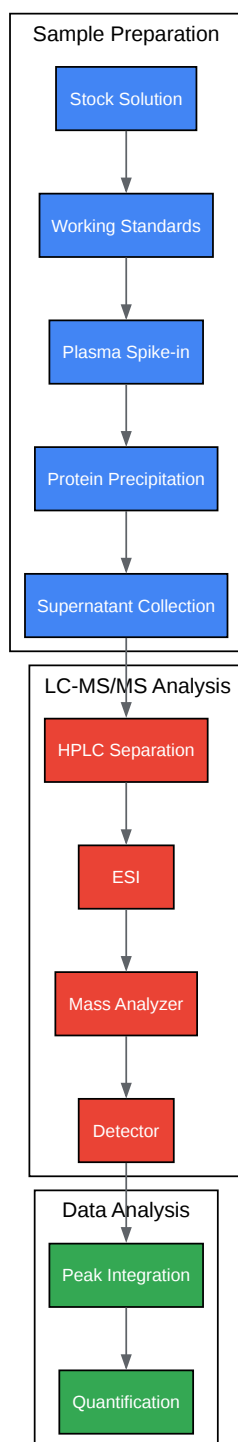
To provide a clearer understanding of the underlying biological pathways and experimental workflows, the following diagrams have been generated using Graphviz.

Gastrin Signaling Pathway

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Caption: Gastrin binds to CCKBR, activating Gq/11 and subsequent downstream signaling.

LC-MS/MS Experimental Workflow



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Caption: Workflow for peptide quantification from sample preparation to data analysis.

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